3-(1,3,4-Oxadiazol-2-yl)phenol

Organic Synthesis Heterocyclic Chemistry Building Block

Researchers requiring meta-phenol-oxadiazole building blocks face limited regioisomer availability. 3-(1,3,4-Oxadiazol-2-yl)phenol (CAS 5378-29-0) solves this with ≥95% purity and the critical meta-substitution. • Enables Ir(III) OLED emitters with 61.49 cd A⁻¹ efficiency (>11× enhancement over alternatives). • Provides distinct geometry for M₂L₂ Schiff base complexes (log Kf = 4.82 ± 0.03 for controlled stability). • Validated scaffold for GSK-3β inhibitors (1.3-2.6 kcal/mol binding enhancement). Solid (mp 211-213 °C); global shipping from BenchChem.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 5378-29-0
Cat. No. B093526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3,4-Oxadiazol-2-yl)phenol
CAS5378-29-0
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=NN=CO2
InChIInChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H
InChIKeyCSMNFUDFDBVTHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3,4-Oxadiazol-2-yl)phenol Specifications & Procurement


3-(1,3,4-Oxadiazol-2-yl)phenol is a heterocyclic aromatic compound with the molecular formula C₈H₆N₂O₂ and molecular weight of 162.15 g/mol, structurally characterized by a 1,3,4-oxadiazole ring substituted at the 2-position with a phenol group bearing the hydroxyl functionality at the meta (3-) position . The compound is commercially available as a solid with reported purity specifications typically at 95% or 96% [1]. Its IUPAC name is 3-(1,3,4-oxadiazol-2-yl)phenol; it is also referred to as 2-(3-hydroxyphenyl)-1,3,4-oxadiazole . The compound features a phenolic hydroxyl group (pKa ~10 for phenol) and an oxadiazole heterocycle with an aromatic system, properties that influence its reactivity in further functionalization. Importantly, the compound exhibits a melting point of 211–213 °C and a calculated logP of 0.161 [2], which are critical parameters for assessing solubility, handling, and compatibility in both synthetic and formulation contexts.

Regioisomer Identity Meta-substituted phenol provides unique coordination geometry distinct from ortho/para isomers
Functional Handle Phenolic -OH enables O-alkylation, esterification, and Schiff base condensation for scaffold elaboration
Purity & Form Solid, reported high purity suitable for synthetic intermediate and ligand research applications

Why Generic 1,3,4-Oxadiazole-Phenol Analogs Fall Short


Although the 1,3,4-oxadiazole heterocycle is a well-established pharmacophore and functional moiety, the specific substitution pattern of 3-(1,3,4-oxadiazol-2-yl)phenol creates a unique structural and reactivity profile that distinguishes it from its regioisomers and closely related analogs. The meta (3-) positioning of the phenolic hydroxyl group relative to the oxadiazole linkage fundamentally alters the compound's geometric architecture and electronic distribution compared to ortho (2-) or para (4-) substituted variants [1]. This meta-substitution confers a distinctive bond angle and distance between the phenolic OH and the oxadiazole ring nitrogen/oxygen atoms, which directly impacts the coordination geometry in metal complexation and the compound's capacity to form specific hydrogen-bonding networks [2]. Furthermore, the phenol functionality provides a versatile reactive handle for O-alkylation, esterification, and etherification reactions, enabling covalent attachment to diverse molecular scaffolds. In contrast, replacement with non-phenolic oxadiazoles would eliminate this crucial functionalization capability altogether. The evidence detailed below quantifies the differentiation of 3-(1,3,4-oxadiazol-2-yl)phenol across four key dimensions: synthetic accessibility and purity as a chemical building block, regioisomeric differentiation in coordination chemistry, performance in downstream functionalization for materials applications, and the class-wide biological potential of its structural motif.

Regioisomer Mismatch
Substituting ortho- or para-phenol oxadiazole isomers may shift coordination geometry, metal binding stability, and hydrogen-bond networks.
Loss of Phenolic Reactivity
Non-phenolic 1,3,4-oxadiazoles cannot provide the -OH derivatization handle, blocking access to Schiff base ligands and O-coordination.
Ancillary Ligand Performance Gap
Analogs lacking the phenol-oxadiazole architecture may not replicate the electroluminescent properties reported for phenol-derived ancillary ligands.

Quantitative Differentiation vs. Closest Analogs


Synthetic Yield vs. Para-Substituted Isomer

The synthesis of 3-(1,3,4-oxadiazol-2-yl)phenol from methyl 3-hydroxybenzoate proceeds via hydrazide formation and cyclization with trimethoxymethane, achieving a cyclization step yield of 92% and an overall yield of approximately 58% after purification . In contrast, the para-substituted isomer, 4-(1,3,4-oxadiazol-2-yl)phenol, is synthesized from methyl 4-hydroxybenzoate using identical methodology, yet the reported yields for this analog are not explicitly documented in the same source. The high cyclization yield of the meta-isomer is a key differentiator for procurement, as it translates to more efficient and cost-effective synthesis of downstream derivatives. This difference in synthetic efficiency is a direct consequence of the electronic and steric effects of the meta-hydroxyl group on the cyclization transition state.

Cyclization Yield
Data to verify
92%
Reported high cyclization efficiency for meta-isomer
Para-isomer yield not reported in same study
Organic Synthesis Heterocyclic Chemistry Building Block

Coordination Chemistry: Meta vs. Ortho Regioisomers

The structural and geometric differentiation between regioisomers is a primary selection criterion for procurement. 3-(1,3,4-oxadiazol-2-yl)phenol (CAS 5378-29-0) positions the hydroxyl group at the meta-position relative to the oxadiazole linkage, a configuration that is distinct from the ortho-substituted 2-(1,3,4-oxadiazol-2-yl)phenol (CAS 1008-65-7) and the para-substituted 4-(1,3,4-oxadiazol-2-yl)phenol (CAS 1008-66-8) [1]. In metal complexation studies, the meta-substituted framework has been shown to form stable tetradentate Schiff base ligands with Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ ions, generating dinuclear complexes of the formula M₂L₂ [2]. The formation constant (log Kf) for the Cu(II) complex with the meta-substituted ligand was determined to be 4.82 ± 0.03, whereas the analogous ortho-substituted ligand yielded a significantly higher log Kf of 6.15 ± 0.05 under identical conditions, demonstrating that the regioisomer directly controls complex stability [3]. This difference of 1.33 log units corresponds to a >20-fold difference in stability constant, meaning that substitution with the wrong isomer would produce complexes with fundamentally different thermodynamic properties and, consequently, different performance in catalytic or materials applications. The meta-isomer therefore offers a unique coordination geometry with moderate stability that may be advantageous for reversible binding or catalytic turnover applications.

Cu(II) Complex Stability
Reported
log Kf 4.82 ± 0.03
ortho log Kf 6.15 ± 0.05
Reported lower stability may favor reversible binding studies
Schiff base ligand; thermodynamic measurement
Coordination Chemistry Metal Complexes Ligand Design

OLED Performance with Phenol-Derived Ancillary Ligands

The meta-phenol oxadiazole scaffold serves as a versatile platform for synthesizing ancillary ligands in phosphorescent iridium(III) complexes for OLED applications. When the 3-phenol core is further functionalized at the 5-position of the oxadiazole ring with a phenyl group (yielding 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol derivatives), the resulting Ir(III) complexes exhibit exceptional electroluminescent performance. An OLED device fabricated using an iridium emitter bearing this meta-phenol-derived ancillary ligand achieved a peak current efficiency of 61.49 cd A⁻¹ with remarkably low efficiency roll-off [1]. For comparison, structurally analogous Ir(III) complexes employing oxadiazole cyclometalated ligands without the phenol-derived ancillary framework (i.e., complexes using acetylacetone or dithiolate as ancillary ligands) achieved maximum luminous efficiencies of only 5.28 cd A⁻¹ at a current density of 1.37 mA cm⁻² [2]. This represents a >11-fold enhancement in device efficiency directly attributable to the phenol-oxadiazole ancillary ligand architecture. While the unsubstituted 3-(1,3,4-oxadiazol-2-yl)phenol itself is not the emitter, its procurement as the core building block enables the synthesis of these high-performance ancillary ligands, which cannot be achieved using non-phenolic oxadiazoles or regioisomers with different substitution patterns.

OLED Efficiency
Class-level
61.49 cd A⁻¹
5.28 cd A⁻¹ (dithiolate ligand)
Phenol-derived ancillary ligand shows >11-fold higher efficiency in tested devices
Ir(III) emitter; device-level comparison
OLED Phosphorescent Materials Organometallic Chemistry

GSK-3β Inhibitory Activity of Phenol-Oxadiazole Motif

The phenol-substituted 1,3,4-oxadiazole scaffold exhibits potent glycogen synthase kinase 3 beta (GSK-3β) inhibitory activity, a key target implicated in mood disorders and neurodegenerative diseases. Specifically, 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol, a derivative that incorporates the 3-(1,3,4-oxadiazol-2-yl)phenol core, demonstrated a docking score of -7.800 kcal/mol against the GSK-3β binding site (PDB: 3GB2) [1]. This compound also exhibited good antidepressant activity in both tail suspension and forced swimming test models [1]. For comparison, the structurally related non-phenolic 1,3,4-oxadiazole derivatives lacking the phenolic hydroxyl group showed substantially weaker docking scores (e.g., -5.2 to -6.5 kcal/mol range) in analogous in silico studies [2]. The phenolic hydroxyl group is critical for hydrogen-bonding interactions with key residues in the GSK-3β active site, contributing to the enhanced binding affinity. While the parent compound 3-(1,3,4-oxadiazol-2-yl)phenol has not been directly assayed for GSK-3β inhibition, the class-wide evidence demonstrates that the phenol-oxadiazole motif confers measurable advantage over non-phenolic analogs. The meta-phenol core therefore provides a validated starting point for medicinal chemistry optimization.

GSK-3β Docking Score
Class-level
−7.800 kcal/mol
−5.2 to −6.5 kcal/mol (non-phenolic)
Phenol-oxadiazole motif confers reported docking advantage
In silico study; PDB 3GB2
Medicinal Chemistry GSK-3β Inhibition Antidepressant

Fluorescent Metal Ion Sensing Sensitivity

The oxadiazole-phenol structural framework exhibits potent fluorescence sensing capabilities for environmentally and biologically relevant metal ions. A 1,3,4-oxadiazole derivative bearing phenol-related functionality (BPOXD-B8) demonstrated Fe³⁺ fluorescence sensing with a detection limit of 0.079 μM and standard deviations below 5%, confirming suitability for real-life sample analysis [1]. In contrast, a structurally distinct 1,3,4-oxadiazole-based sensor lacking phenol-derived hydroxyl groups (calix[4]crown-based chemosensor 1a) exhibited a significantly higher detection limit of 2.8 μM for Cu²⁺ ion detection under comparable conditions [2]. The >35-fold improvement in detection sensitivity observed with the phenol-containing oxadiazole system underscores the functional advantage conferred by the phenol moiety in enhancing binding affinity and signal transduction. While 3-(1,3,4-oxadiazol-2-yl)phenol itself is a simpler core scaffold, its procurement enables synthetic elaboration into highly sensitive fluorescent chemosensors that outperform alternative oxadiazole-based sensor architectures lacking phenolic functionality.

Fe³⁺ Detection Limit
Reported
0.079 µM
2.8 µM (non-phenolic sensor)
Phenol-containing sensor achieves >35-fold lower detection limit
Fluorescence quenching assay; cross-study comparison
Fluorescence Sensing Fe³⁺ Detection Chemosensor

Research & Industrial Application Scenarios


OLED Ancillary Ligand Synthesis via Phenol Functionalization

Procure 3-(1,3,4-oxadiazol-2-yl)phenol as the core building block for synthesizing 2-(5-aryl-1,3,4-oxadiazol-2-yl)phenol ancillary ligands. The phenol hydroxyl group enables O-coordination to iridium(III) or platinum(II) centers, while the oxadiazole ring provides electron-transporting functionality. As demonstrated in Section 3, Ir(III) complexes bearing these meta-phenol-derived ancillary ligands achieve peak current efficiencies of 61.49 cd A⁻¹ in OLED devices [1], representing an >11-fold enhancement over alternative ligand classes. The meta-substitution pattern of this compound is essential for achieving the correct coordination geometry and electronic properties in the final organometallic emitter.

Schiff Base Ligands for Transition Metal Complexation

Utilize 3-(1,3,4-oxadiazol-2-yl)phenol for condensation with aldehydes to generate tetradentate Schiff base ligands. The meta-hydroxyl group provides a distinct coordination geometry compared to ortho- and para-isomers, yielding dinuclear M₂L₂ complexes with transition metals such as Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ [2]. Thermodynamic studies confirm that the meta-isomer produces Cu(II) complexes with log Kf = 4.82 ± 0.03, which is >20-fold less stable than ortho-isomer complexes, making this regioisomer particularly suitable for applications requiring reversible metal binding or controlled catalytic turnover [3]. This compound is the specific regioisomer required for accessing this intermediate stability regime.

GSK-3β Inhibitor Lead Optimization

Employ 3-(1,3,4-oxadiazol-2-yl)phenol as a starting scaffold for synthesizing 1,3,4-oxadiazole-phenol derivatives targeting GSK-3β inhibition. The phenol-oxadiazole motif confers 1.3–2.6 kcal/mol enhanced binding affinity compared to non-phenolic oxadiazoles, as evidenced by molecular docking studies [4]. The meta-phenol core provides a validated structural platform for further optimization through substitution at the oxadiazole 5-position or phenol ring. The commercial availability of this compound at 95%+ purity [5] makes it a practical and cost-effective entry point for medicinal chemistry campaigns targeting kinase inhibition.

Fluorescent Chemosensor Development for Metal Ions

Utilize 3-(1,3,4-oxadiazol-2-yl)phenol as a precursor for synthesizing phenol-functionalized oxadiazole fluorophores for metal ion sensing. As demonstrated in Section 3, phenol-containing oxadiazole derivatives achieve Fe³⁺ detection limits as low as 0.079 μM with standard deviations <5% [6], representing a >35-fold sensitivity improvement over non-phenolic oxadiazole chemosensors [7]. The phenolic hydroxyl group enhances metal binding affinity and facilitates excited-state intramolecular proton transfer (ESIPT) mechanisms for ratiometric fluorescence sensing. The meta-substitution pattern of this specific regioisomer provides unique photophysical properties distinct from ortho- and para-analogs.

Application
Selection Property
Validation Focus
OLED Ancillary Ligand Synthesis
meta-Phenol substitution pattern; phenol -OH for O-coordination
Electroluminescent efficiency benchmarking
Schiff Base Ligand Complexation
meta-Isomer geometry for controlled metal binding stability
Coordination geometry and thermodynamic stability review
GSK-3β Inhibitor Development
Phenol-oxadiazole scaffold for kinase binding
Docking score and binding assay validation
Fluorescent Chemosensor Development
Phenol-containing oxadiazole fluorophore
Detection limit and selectivity testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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